molecular formula C20H17F3N4O2S2 B2979047 3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392297-16-4

3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2979047
CAS No.: 392297-16-4
M. Wt: 466.5
InChI Key: IZCIHKOHWQMHNM-UHFFFAOYSA-N
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Description

The compound 3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a benzamide derivative featuring a 1,3,4-thiadiazole core. Key structural elements include:

  • 1,3,4-Thiadiazole ring: A heterocyclic scaffold known for diverse bioactivity, including enzyme inhibition .
  • Sulfanyl-linked carbamoylmethyl group: Provides flexibility and hydrogen-bonding capacity.
  • 2-(Trifluoromethyl)phenyl substituent: Introduces strong electron-withdrawing effects and lipophilicity, often improving metabolic stability and binding affinity .

Properties

IUPAC Name

3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-7-12(2)9-13(8-11)17(29)25-18-26-27-19(31-18)30-10-16(28)24-15-6-4-3-5-14(15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCIHKOHWQMHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with emphasis on minimizing waste and energy consumption. Advanced purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiadiazole ring play crucial roles in its activity, influencing its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Thiadiazole Derivatives with Aromatic Substitutions

Compound Name Key Substituents Biological Activity Synthesis Route Physicochemical Properties Reference
Target Compound 3,5-Dimethylbenzamide, 2-(trifluoromethyl)phenyl carbamoyl Not explicitly reported (inferred: potential enzyme inhibition) Likely involves cyclization of thiosemicarbazides or condensation reactions High lipophilicity (CF₃, methyl groups), planar conformation due to thiadiazole core -
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl, methylsulfanyl benzylidene Insecticidal, fungicidal Condensation of 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine with 4-methylthio benzaldehyde Planar structure with intramolecular C–H···N hydrogen bonds; moderate solubility in acetone
S-Alkylated 1,2,4-Triazoles [10–15] () 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Not specified (triazoles often exhibit antimicrobial activity) Alkylation of 1,2,4-triazole-3-thiones with α-halogenated ketones Exists in thione tautomeric form; IR νC=S at 1247–1255 cm⁻¹

Key Observations :

  • The target compound’s trifluoromethyl group distinguishes it from the methylsulfanyl substituent in , likely enhancing hydrophobic interactions and metabolic stability.
  • Compared to 1,2,4-triazoles in , the 1,3,4-thiadiazole core in the target compound may exhibit reduced tautomerism, favoring stable ligand-receptor interactions.

Benzamide Derivatives with Enzyme Inhibitory Activity

Compound Name Substituents Biological Activity (PCAF HAT Inhibition) Structure-Activity Relationship Reference
Target Compound 3,5-Dimethylbenzamide, trifluoromethylphenyl Inferred: Moderate to high inhibition (based on structural analogs) Trifluoromethyl enhances lipophilicity; dimethyl groups may limit hydrogen bonding compared to carboxyphenyl -
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17, ) Tetradecanoylamino, 3-carboxyphenyl 79% inhibition at 100 μM Long acyl chain (C14) and carboxyphenyl critical for activity
Anthranilic acid () None 34% inhibition at 100 μM Lack of acyl chain reduces binding affinity

Key Observations :

  • The trifluoromethylphenyl group may mimic the hydrophobic effects of long acyl chains (e.g., C14 in ), compensating for the absence of a carboxylic acid.

Molecular Docking and Binding Interactions

Using Glide XP (), the target compound’s predicted interactions include:

  • Hydrophobic enclosure : The trifluoromethyl and 3,5-dimethyl groups engage in lipophilic interactions with protein pockets.
  • Hydrogen bonding : The carbamoyl and benzamide NH groups may form hydrogen bonds with residues like Asp or Glu.

Biological Activity

The compound 3,5-dimethyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a trifluoromethyl group and a thiadiazole ring, contribute to its biological activity, making it a candidate for various therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C20H17F3N4O2S2
  • Molecular Weight : 466.4998 g/mol

Structural Components

  • Trifluoromethyl Group : Enhances lipophilicity and biological activity.
  • Thiadiazole Ring : Known for diverse biological activities, including antimicrobial and anticancer properties.
  • Benzamide Moiety : Involved in receptor binding and modulation.

The biological activity of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, while the thiadiazole ring stabilizes interactions through hydrogen bonding and other non-covalent interactions.

Anticancer Potential

Research indicates that derivatives of thiadiazoles have shown promising anticancer activity. Specifically, compounds similar to this one have been reported to induce apoptosis in cancer cells via caspase-dependent pathways . The cytotoxicity of these compounds has been evaluated using MTT assays, demonstrating IC50 values lower than those of established chemotherapeutics like doxorubicin against various cancer cell lines .

Inhibition of Biological Pathways

The compound's structural features suggest potential inhibition of the NF-κB signaling pathway, a critical target in oncology. Similar compounds have been identified as potent inhibitors of this pathway, although specific studies on this compound are still needed to confirm its efficacy .

Cytotoxicity Studies

In a recent study, various thiadiazole derivatives were synthesized and tested for their cytotoxic effects on prostate cancer cells (PC3). The results indicated that some compounds exhibited higher cytotoxicity compared to doxorubicin, highlighting the potential of this class of compounds in cancer therapy .

Enzyme Inhibition Assays

Research has demonstrated that certain thiadiazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds targeting the IKKβ enzyme within the NF-κB pathway showed promising results in preclinical models . Further investigations into the specific interactions of this compound with these enzymes are warranted.

Data Table: Biological Activity Overview

Activity Type Details
Cytotoxicity Higher activity than doxorubicin against PC3 cells
Target Pathway NF-κB signaling pathway
Mechanism Induces apoptosis via caspase-dependent pathways
Potential Applications Anticancer drug development

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like the target compound?

  • Methodology : The compound can be synthesized via nucleophilic substitution and cyclization. For example:

React a thiol-containing precursor (e.g., 5-substituted-1,3,4-thiadiazole-2-thiol) with an alkyl halide (e.g., RCH2Cl) in DMF using K2CO3 as a base at room temperature .

Cyclize intermediates using iodine and triethylamine in acetonitrile under reflux to form the thiadiazole core .

  • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization (e.g., acetone or ethanol) .

Q. How is structural confirmation achieved for such complex heterocycles?

  • Analytical Techniques :

  • 1H/13C NMR : Confirm substituent integration and electronic environments (e.g., methyl groups at δ 2.49 ppm, aromatic protons at δ 7.36–8.32 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1663–1682 cm⁻¹) and thione (C=S, ~1247–1255 cm⁻¹) stretches .
  • X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., C—H···N interactions) and planarity (r.m.s. deviation <0.15 Å) .

Q. What safety protocols are recommended for handling sulfanyl and trifluoromethyl groups during synthesis?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to potential toxicity of sulfur-containing intermediates .
  • Avoid exposure to iodine and triethylamine, which are irritants; neutralize waste with 1% HCl .

Advanced Research Questions

Q. How can reaction yields be optimized for thiadiazole cyclization?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of sulfur atoms .
  • Catalysis : Use triethylamine to deprotonate intermediates and iodine to facilitate cyclization via sulfur elimination .
  • Heuristic Algorithms : Apply Bayesian optimization to screen reaction conditions (temperature, stoichiometry) for maximum yield .

Q. What contradictions exist in reported biological activities of 1,3,4-thiadiazoles, and how can they be resolved?

  • Case Analysis :

  • Antimicrobial vs. Antitumor Activity : Substituent effects (e.g., trifluoromethyl vs. methylsulfanyl) may alter target selectivity. For example, electron-withdrawing groups (CF3) enhance antimicrobial activity, while hydrophobic groups improve antitumor potency .
  • Resolution : Perform comparative SAR studies using standardized assays (e.g., MIC for antimicrobial, IC50 for cytotoxicity) .

Q. How do tautomeric equilibria impact spectroscopic data interpretation?

  • Example : Thione-thiol tautomerism in 1,3,4-thiadiazoles:

  • Thione Form : IR shows C=S (~1255 cm⁻¹) and NH (~3278–3414 cm⁻¹) stretches; no S–H signal .
  • Thiol Form : IR shows S–H (~2500–2600 cm⁻¹) but lacks NH stretches.
    • Mitigation : Use NMR in DMSO-d6 to stabilize the thione form via hydrogen bonding .

Q. What solvent systems influence regioselectivity in alkylation or acylation reactions of thiadiazoles?

  • Mechanistic Insights :

  • Polar Solvents (DMF, DMSO) : Favor SN2 pathways for alkylation at sulfur .
  • Nonpolar Solvents (Toluene) : Promote Schiff base formation (e.g., benzaldehyde condensation) via azeotropic water removal .

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